molecular formula C20H22F3N3O B2727384 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1049341-76-5

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2727384
CAS No.: 1049341-76-5
M. Wt: 377.411
InChI Key: RBLXIWZWQOLXOD-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and an ethyl chain, which is further connected to a benzamide moiety bearing a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the piperazine ring or benzamide moiety.

    Substitution: Substituted derivatives at the piperazine ring or benzamide moiety.

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide
  • N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-chlorobenzamide
  • N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzamide

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-11-25-12-14-26(15-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLXIWZWQOLXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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